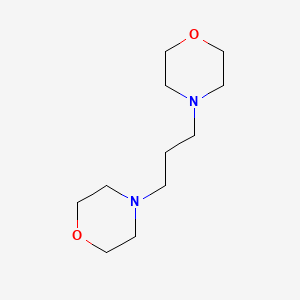4,4'-(Propane-1,3-diyl)bismorpholine
CAS No.: 48152-09-6
Cat. No.: VC3695310
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 48152-09-6 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | 4-(3-morpholin-4-ylpropyl)morpholine |
| Standard InChI | InChI=1S/C11H22N2O2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h1-11H2 |
| Standard InChI Key | PENRYFPQHOTBJV-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCN2CCOCC2 |
| Canonical SMILES | C1COCCN1CCCN2CCOCC2 |
Introduction
Chemical Identity and Structure
4,4'-(Propane-1,3-diyl)bismorpholine, also known as 1,3-dimorpholinopropane, is a bismorpholine derivative characterized by two morpholine rings linked by a propane-1,3-diyl chain. This compound has a molecular formula of C11H22N2O2 and a molecular weight of 214.3 g/mol. Its structure features the propane chain connecting the nitrogen atoms of each morpholine ring, creating a symmetrical molecule with interesting chemical properties.
The compound is identified by several key parameters:
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 48152-09-6 |
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | 4-(3-morpholin-4-ylpropyl)morpholine |
| Standard InChI | InChI=1S/C11H22N2O2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h1-11H2 |
| Standard InChIKey | PENRYFPQHOTBJV-UHFFFAOYSA-N |
The chemical structure consists of two morpholine rings (six-membered heterocycles containing an oxygen and a nitrogen atom) connected by a three-carbon propane chain at the nitrogen positions of each ring. This arrangement gives the molecule its distinct reactivity profile and makes it useful in various chemical applications.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial contexts:
Common Names and Synonyms
-
4,4'-(Propane-1,3-diyl)bismorpholine (primary name)
-
1,3-Bis(N-morpholino)propane
-
1,3-Dimorpholinopropane
-
4,4'-Trimethylenedimorpholine
The IUPAC-recommended name is 4-(3-morpholin-4-ylpropyl)morpholine, which precisely describes the structural arrangement of the molecule. In commercial contexts, the compound is often referred to by its CAS number (48152-09-6) for unambiguous identification.
Physical and Chemical Properties
4,4'-(Propane-1,3-diyl)bismorpholine possesses specific physical and chemical properties that influence its behavior in various applications. While detailed experimental data on all physical properties is limited in the available literature, the following properties can be inferred from its structure and similar compounds:
Physical State and Appearance
The compound typically appears as a liquid at standard temperature and pressure . Its appearance is documented by suppliers as being dependent on purity and specific grade.
Chemical Reactivity
As a bismorpholine derivative, the compound features two tertiary amine groups that can participate in various chemical reactions:
-
The nitrogen atoms can act as nucleophiles in substitution reactions
-
The molecule can serve as a bidentate ligand in coordination chemistry
-
The ether linkages in the morpholine rings provide sites for potential hydrogen bonding
This reactivity profile makes the compound valuable as a building block in more complex chemical syntheses.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
4,4'-(Propane-1,3-diyl)bismorpholine can be effectively analyzed using reverse-phase HPLC. The recommended mobile phase consists of:
-
Acetonitrile
-
Water
-
Phosphoric acid
This combination provides effective separation for quantitative and qualitative analysis of the compound.
Mass Spectrometry
For mass spectrometric analysis, a modified mobile phase is recommended where phosphoric acid is replaced with formic acid to ensure MS compatibility. This adjustment allows for accurate mass determination and structural confirmation.
These analytical methods are crucial for:
-
Quality control in commercial production
-
Verification of compound identity
-
Assessment of purity
-
Research applications requiring precise quantification
Applications and Uses
4,4'-(Propane-1,3-diyl)bismorpholine has several significant applications across different fields, with pharmaceutical and chemical synthesis being the primary areas of utilization.
Chemical Synthesis Applications
The compound functions as a versatile building block in organic synthesis due to its:
-
Dual morpholine rings providing nitrogen functionality
-
Three-carbon spacer creating specific molecular geometry
-
Ability to participate in various chemical transformations
These characteristics make it suitable for creating more complex molecules with specific functional properties.
Additional Applications
According to supplier information, 4,4'-(Propane-1,3-diyl)bismorpholine is also used as:
-
A raw material for pesticide synthesis
-
A component in surfactant production
-
A precursor for polymer monomers
This diversity of applications demonstrates the compound's versatility in chemical research and industrial processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume